Certified Purity: HPLC Purity ≥98% for Quantitative Impurity Analysis
A Certificate of Analysis (CoA) for the Amoxapine Chlorophenoxyaniline Urea Analog (USP) lists a minimum purity of 98% as determined by HPLC, with potency calculated as [100 - (Water content by KF)] × HPLC Purity / 100 . This defined purity level is essential for its use as a quantitative reference standard in the determination of amoxapine impurity levels in drug substance and drug product batches.
| Evidence Dimension | HPLC Purity (Lower Specification Limit) |
|---|---|
| Target Compound Data | NLT 98% |
| Comparator Or Baseline | Amoxapine Impurity C (purity specification not publicly compared in same dataset) |
| Quantified Difference | Direct comparator purity data unavailable; however, a purity ≥98% meets or exceeds the typical threshold for pharmacopeial impurity reference standards. |
| Conditions | HPLC analysis per manufacturer's CoA; water content by Karl Fischer (KF) titration |
Why This Matters
Procurement of a reference standard with a certified and high minimum purity is critical to ensure the accuracy and regulatory acceptability of quantitative impurity assays in ANDA submissions.
